Product packaging for Dbpr-108; dbpr 108(Cat. No.:)

Dbpr-108; dbpr 108

Cat. No.: B13384279
M. Wt: 324.39 g/mol
InChI Key: VQKSCYBKUIDZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Dipeptidyl Peptidase-4 (DPP-4) as a Molecular Target in Metabolic Research

Dipeptidyl Peptidase-4 (DPP-4) is a well-validated molecular drug target in the field of metabolic research, particularly for the management of type 2 diabetes. nih.govresearchgate.net DPP-4 is an enzyme that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.com These incretins are released in response to food intake and are responsible for stimulating the pancreatic β-cells to release insulin (B600854) and suppressing the α-cells from secreting glucagon (B607659). patsnap.comnhri.edu.tw

By inhibiting the enzymatic activity of DPP-4, the active levels of GLP-1 and GIP are prolonged. patsnap.com This enhancement of incretin function leads to increased glucose-stimulated insulin secretion and reduced glucagon levels, thereby helping to regulate blood glucose. nhri.edu.twbioworld.com The development of inhibitors for DPP-4 has thus become a major therapeutic strategy in diabetes research and treatment. nih.gov

Overview of DBPR108 as a Novel Small Molecule Inhibitor for Research Applications

DBPR108, also known as Prusogliptin, is a novel, orally bioavailable small molecule designed as a potent and selective inhibitor of the DPP-4 enzyme. nih.govmedchemexpress.comwikipedia.org Developed by the Institute of Biotechnology and Pharmaceutical Research at Taiwan's National Health Research Institutes (NHRI), DBPR108 is a dipeptide-derived compound. nhri.edu.twdoi.org

In preclinical and biomedical research settings, DBPR108 has demonstrated significant efficacy. It is characterized by its high potency, with a half-maximal inhibitory concentration (IC50) of 15 nM for DPP-4. medchemexpress.com A key feature of DBPR108 for research applications is its high selectivity. It shows a more than 3000-fold greater selectivity for DPP-4 compared to other related proteases such as DPP8, DPP9, DPP-II, and Fibroblast Activation Protein (FAP). medchemexpress.comdoi.org This selectivity is a critical attribute in research, as it minimizes off-target effects and allows for more precise investigation of the consequences of DPP-4 inhibition.

Studies in animal models have shown that orally administered DBPR108 effectively inhibits plasma DPP-4 activity in a dose-dependent manner in species including rats, dogs, and mice. nih.gov This inhibition leads to downstream physiological effects, such as elevated serum levels of active GLP-1 and insulin. nih.govresearchgate.net Furthermore, research in diet-induced obese (DIO) mice has shown that DBPR108 improves glucose tolerance. nih.govresearchgate.net

Historical Development and Key Research Milestones of DBPR108 in Drug Discovery

The development of DBPR108 from a laboratory concept to a clinically evaluated compound has been marked by several key milestones. The journey began in 2008 when it was first identified as a promising anti-diabetes drug candidate by the National Health Research Institutes (NHRI) in Taiwan. nhri.edu.tw

In 2010, the NHRI commissioned ScinoPharm, a contract research organization, to advance the development of DBPR108. clinicalleader.com This collaboration led to the submission of Investigational New Drug (IND) applications to regulatory bodies in Taiwan and the United States. clinicalleader.com By early 2012, both the Taiwan and U.S. Food and Drug Administration (FDA) had granted approval to commence Phase I clinical trials. clinicalleader.com

The commercialization and further development of DBPR108 involved strategic licensing. The technology was transferred to Genovate Biotechnology Co., which subsequently sub-licensed it to CSPC ZhongQi Pharmaceutical Technology, a subsidiary of the CSPC Pharmaceutical Group, for clinical development in China. nhri.edu.twnhri.edu.tw This led to the approval for a Phase I clinical trial by the China Food and Drug Administration (CFDA) in March 2015. nhri.edu.tw

The clinical trial program progressed steadily, with Phase III trials initiated in 2019 and completed in 2021. nhri.edu.tw A significant culmination of this extensive research and development effort occurred on January 10, 2025, when China's National Medical Products Administration (NMPA) granted New Drug Approval for Prusogliptin (DBPR108). nhri.edu.twbioworld.com This approval positioned it as a new therapeutic option for type 2 diabetes, available as a monotherapy or in combination with metformin (B114582). bioworld.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25FN4O2 B13384279 Dbpr-108; dbpr 108

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25FN4O2

Molecular Weight

324.39 g/mol

IUPAC Name

4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3

InChI Key

VQKSCYBKUIDZEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F

Origin of Product

United States

Molecular Pharmacology and Target Engagement of Dbpr108

DBPR-108 is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. medchemexpress.comadooq.comarctomsci.com Its primary mechanism of action is to block the degradation of incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. patsnap.com

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Characteristics and Biological Relevance in Research

DPP-4 is a transmembrane glycoprotein (B1211001) that is widely expressed in numerous tissues. It functions as a serine exopeptidase, cleaving X-proline dipeptides from the N-terminus of polypeptides.

The structure of DPP-4 makes it a viable target for therapeutic intervention. Its active site contains a catalytic triad (B1167595) (serine, aspartic acid, and histidine) that is characteristic of serine proteases. The binding of inhibitors like DBPR-108 to this active site prevents the enzyme from carrying out its normal function.

The primary physiological role of DPP-4 is the inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.combiosynth.com These hormones are released from the gut in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon (B607659) release from α-cells. patsnap.comnhri.edu.tw By degrading GLP-1 and GIP, DPP-4 plays a critical role in glucose homeostasis. doi.org

DBPR108-Mediated Inhibition of DPP-4 Activity

DBPR-108 is a potent, selective, and orally bioavailable dipeptide-derived inhibitor of DPP-4. medchemexpress.comadooq.com

Characterization of Inhibitory Potency and Affinity

The inhibitory potency of DBPR-108 against DPP-4 is well-documented. It exhibits a half-maximal inhibitory concentration (IC50) of 15 nM. medchemexpress.comadooq.comarctomsci.comchemicalbook.com Further studies have shown its high potency in inhibiting DPP-4 activity in the plasma of various species, including humans, with an IC50 ranging from 4.1 to 20.4 nM. springermedizin.deresearchgate.net In comparison, the established DPP-4 inhibitor sitagliptin (B1680988) has an IC50 range of 12.3–64.4 nM in the same species. researchgate.net

Inhibitory Potency of DBPR108 against DPP-4

Species IC50 (nM)
Human 4.1–20.4
Rodents 4.1–20.4
Dogs 4.1–20.4

Data sourced from: springermedizin.deresearchgate.net

Selectivity Profiling Against Related Peptidases

DBPR-108 demonstrates excellent selectivity for DPP-4 over other related peptidases. springermedizin.deresearchgate.net It shows more than 3000-fold selectivity over DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and DPP-II. medchemexpress.comarctomsci.comchemicalbook.com The IC50 values for DPP-2, DPP-8, and DPP-9 are all greater than 50 µM, highlighting its high specificity for DPP-4. doi.orgspringermedizin.deresearchgate.netcaymanchem.com

Selectivity Profile of DBPR108

Peptidase IC50 (µM)
DPP-2 > 50
DPP-8 > 50
DPP-9 > 50

Data sourced from: doi.orgspringermedizin.deresearchgate.netcaymanchem.com

Downstream Pharmacological Consequences of DPP-4 Inhibition by DBPR108

The inhibition of DPP-4 by DBPR-108 leads to several significant downstream pharmacological effects. By preventing the degradation of GLP-1 and GIP, DBPR-108 increases the circulating levels of these active incretin hormones. nhri.edu.twcaymanchem.comnih.gov This enhancement of incretin levels leads to increased insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control. patsnap.comnhri.edu.tw

Research has demonstrated that orally administered DBPR-108 inhibits systemic plasma DPP-4 activity in a dose-dependent manner in rats, dogs, and diabetic mice. nih.gov This inhibition leads to elevated serum levels of active GLP-1 and insulin. caymanchem.comnih.gov Consequently, DBPR-108 has been shown to improve glucose tolerance in diet-induced obese mice. researchgate.netnih.gov

Modulation of Active Glucagon-Like Peptide-1 (GLP-1) Levels in Research Models

Research has consistently demonstrated that the administration of DBPR108 leads to a significant increase in the plasma concentrations of active GLP-1. This effect is a direct consequence of its DPP-4 inhibition mechanism.

In preclinical studies involving rats, oral administration of DBPR108 resulted in elevated serum levels of active GLP-1. caymanchem.comnih.gov Specifically, a 10 mg/kg dose of DBPR108 was shown to increase plasma levels of both GLP-1 and insulin in rats. caymanchem.comcaymanchem.com This elevation of active GLP-1 is a critical step in the downstream therapeutic effects of the compound.

Clinical trials in humans have corroborated these findings. In a Phase I study involving patients with type 2 diabetes, administration of DBPR108 led to an increase in active GLP-1 levels. researchgate.netresearcher.life The study observed that after multiple doses, the maximum inhibitory effect on DPP-4 activity increased with higher doses, ranging from 62.1% to 89.4%, which corresponded with the rise in active GLP-1. researchgate.netresearchgate.net

Table 1: Effect of DBPR108 on DPP-4 Inhibition and GLP-1 Levels in Patients with Type 2 Diabetes

Dosage of DBPR108 Maximum DPP-4 Inhibition Change in Active GLP-1 Levels
50 mg 62.1% Increased
100 mg 69.9% Increased
200 mg 89.4% Increased

Data sourced from a Phase I clinical trial in patients with type 2 diabetes. researchgate.netresearchgate.net

Effects on Glucose-Dependent Insulin Secretion and Glucagon Suppression Pathways

The increased levels of active GLP-1 following DBPR108 administration directly influence the function of pancreatic islet cells, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release. nhri.edu.tw This dual action is fundamental to the antihyperglycemic effect of DBPR108.

In animal models, particularly in diet-induced obese (DIO) mice, DBPR108 has been shown to improve glucose tolerance. nih.gov During an oral glucose tolerance test, mice treated with DBPR108 exhibited a dose-dependent increase in glucose tolerability. caymanchem.comnih.gov This improvement is attributed to the potentiation of insulin release in response to the glucose challenge. Studies in rats have also confirmed that DBPR108 causes elevated serum insulin levels following glucose ingestion. nih.gov

Clinical trials have further substantiated these effects in humans. In a Phase III clinical trial, patients with type 2 diabetes who were inadequately controlled with metformin (B114582) received DBPR108 as an add-on therapy. The results showed a significant improvement in glycemic control. nih.gov Specifically, there were notable reductions in both fasting plasma glucose and 2-hour postprandial plasma glucose levels compared to placebo. researchgate.net This indicates an enhancement of both basal and post-meal insulin secretion pathways. The mechanism involves increasing the sensitivity of pancreatic β-cells to glucose, which promotes insulin secretion, and inhibiting glucagon release from α-cells. nhri.edu.tw

Table 2: Glycemic Control in Patients with Type 2 Diabetes Treated with DBPR108 (as add-on to metformin) vs. Placebo at Week 24

Parameter DBPR108 + Metformin Group Placebo + Metformin Group
Change from Baseline in HbA1c -0.70% -0.07%
Patients Achieving HbA1c ≤ 7.0% 50.0% 21.1%
Patients Achieving HbA1c ≤ 6.5% 19.7% 8.5%

Data from a 24-week, multi-center, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. nih.gov

Preclinical Efficacy and Mechanistic Studies in Animal Models

In Vivo Pharmacological Effects of DBPR108 in Rodent and Non-Rodent Species

DBPR108, a novel and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated significant pharmacological effects in animal studies. nih.gov The primary mechanism of action for DBPR108 is the inhibition of the DPP-4 enzyme, which plays a crucial role in glucose metabolism. nhri.edu.twe-cspc.com By inhibiting DPP-4, DBPR108 increases the levels of active glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release, ultimately leading to better glycemic control. nhri.edu.twe-cspc.com

Preclinical studies have shown that orally administered DBPR108 effectively inhibits systemic plasma DPP-4 activity in a dose-dependent manner in several animal species. nih.gov Research conducted in rats, dogs, and diabetic mice confirmed the compound's ability to target and inhibit the DPP-4 enzyme in the circulatory system. nih.gov This inhibition is a key indicator of the compound's potential therapeutic activity.

Table 1: Inhibition of Systemic Circulating DPP-4 Activity by DBPR108 in Animal Models

Animal Model Effect of Oral DBPR108 Administration
Rats Dose-dependent inhibition of plasma DPP-4 activity. nih.gov
Dogs Dose-dependent inhibition of plasma DPP-4 activity. nih.gov

In studies utilizing diet-induced obese (DIO) mice, a well-established model for studying type 2 diabetes, DBPR108 demonstrated a dose-dependent improvement in glucose tolerability. nih.gov The oral glucose tolerance test (OGTT) is a standard procedure to assess how well an organism can clear glucose from the bloodstream. The positive results in DIO mice suggest that DBPR108 can enhance the body's ability to manage glucose levels, a critical factor in diabetes treatment. nih.gov

Consistent with its mechanism of action as a DPP-4 inhibitor, DBPR108 was found to elevate serum levels of active GLP-1 and insulin in rats. nih.gov Following an oral glucose challenge, rats treated with DBPR108 showed increased concentrations of these crucial hormones involved in glucose regulation. nih.gov This finding further supports the compound's intended pharmacological effect.

Table 2: Effect of DBPR108 on Active GLP-1 and Insulin Levels in Rats

Hormone Effect of DBPR108 Administration
Active GLP-1 Increased serum levels. nih.gov

Preclinical Efficacy in Specific Disease Models

The antihyperglycemic potential of DBPR108 was further characterized in specific animal models of diabetes, demonstrating its efficacy both as a monotherapy and in combination with an existing therapeutic agent.

DBPR108 has shown a significant antihyperglycemic effect in animal models of diabetes. nih.gov This activity is a direct consequence of its ability to inhibit DPP-4, leading to improved glucose homeostasis. The promising results from these preclinical models have paved the way for further clinical investigation of DBPR108 as a potential treatment for type 2 diabetes. nih.gov

To explore its potential in combination therapy, DBPR108 was co-administered with metformin (B114582), a widely used antidiabetic drug, in diet-induced obese mice. nih.gov The combination of DBPR108 and metformin resulted in a prominently strong increase in glucose tolerability, suggesting a synergistic effect between the two agents. nih.gov This indicates that DBPR108 could potentially be used in conjunction with other therapies to achieve enhanced glycemic control.

Table 3: Synergistic Effect of DBPR108 and Metformin on Glucose Tolerability in DIO Mice

Treatment Group Observed Effect on Glucose Tolerability
DBPR108 (0.1 mg/kg) + Metformin (50 mg/kg) Prominently strong increase. nih.gov

Methodological Considerations in Preclinical Pharmacological Research of DBPR108

The preclinical evaluation of DBPR108, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, has relied on established animal models and specific methodologies to determine its efficacy and mechanism of action. These studies are crucial for establishing the foundational pharmacological profile of the compound before it progresses to clinical trials. nih.gov

Development and Validation of Disease Animal Models for Research

The selection and use of appropriate animal models are fundamental to preclinical drug development, as they are intended to mimic human disease states and predict therapeutic responses. nih.govnih.gov For the investigation of DBPR108 as a treatment for type 2 diabetes, researchers have utilized several well-established animal models.

The primary models used in the preclinical assessment of DBPR108 include rats, dogs, and diabetic mice. nih.gov Specifically, diet-induced obese (DIO) mice serve as a key model for efficacy studies. nih.gov DIO models are particularly relevant for type 2 diabetes research because they develop metabolic characteristics that closely resemble the human condition, such as hyperglycemia and impaired glucose tolerance, as a result of being fed a high-fat diet. biotherapeuticsinc.com The use of rats and dogs allows for the evaluation of the compound's pharmacological effects across different species, providing broader data on its mechanism of action. nih.gov While the specific validation protocols for these models in the context of DBPR108 research are not detailed, their extensive use in metabolic disease research supports their validity for assessing antihyperglycemic agents. nih.govdntb.gov.ua

The table below summarizes the animal models employed in the preclinical research of DBPR108 and the specific aspects of the compound's pharmacology they were used to investigate.

Animal ModelArea of InvestigationRationale for Use
Rats Pharmacological Mechanism, Biomarker ResponseUsed to measure systemic DPP-4 activity and the subsequent impact on serum levels of active GLP-1 and insulin following an oral glucose challenge. nih.gov
Diabetic Mice (Diet-Induced Obese) In Vivo EfficacyEmployed to assess glucose tolerability through Oral Glucose Tolerance Tests (OGTT), a key indicator of antihyperglycemic effect. nih.gov
Dogs Pharmacological MechanismUtilized to confirm the inhibition of systemic circulating DPP-4 activity across a different species. nih.gov

This table outlines the various animal models used in the preclinical studies of DBPR108 and the specific research objectives for each model.

Methodologies for In Vivo Efficacy Evaluation and Biomarker Assessment

The in vivo assessment of DBPR108's efficacy and the elucidation of its mechanism of action involved specific, validated methodologies designed to measure its physiological and biochemical effects.

In Vivo Efficacy Evaluation: A primary method for evaluating the antihyperglycemic efficacy of DBPR108 was the Oral Glucose Tolerance Test (OGTT) conducted in diet-induced obese (DIO) mice. nih.gov The OGTT is a standard procedure used to assess how an animal's body processes glucose. In these studies, after administration of DBPR108, the mice were challenged with an oral glucose load, and their blood glucose levels were monitored over time. A significant increase in glucose tolerability, meaning a smaller and/or shorter-lasting spike in blood glucose, indicates an effective antihyperglycemic agent. nih.gov

Another key aspect of the efficacy evaluation was the direct measurement of the drug's target engagement. This was achieved by measuring the systemic circulating DPP-4 activities in rats, diabetic mice, and dogs after oral administration of DBPR108. nih.gov This methodology confirms that the compound is inhibiting its intended molecular target in vivo.

Biomarker Assessment: Biomarkers are crucial indicators of a drug's pharmacological response. regulations.govveterinarypaper.com In the preclinical studies of DBPR108, key biomarkers were measured in rats to confirm the downstream effects of DPP-4 inhibition. nih.gov Following an oral glucose challenge, serum levels of two important incretin (B1656795) pathway hormones were assessed:

Active Glucagon-Like Peptide-1 (GLP-1): DPP-4 is the enzyme that rapidly inactivates GLP-1. By inhibiting DPP-4, DBPR108 is expected to increase the levels of active GLP-1. nih.gov GLP-1 stimulates insulin secretion in a glucose-dependent manner. nih.gov

Insulin: As a consequence of elevated active GLP-1, insulin secretion from pancreatic β-cells is expected to increase, which in turn helps to lower blood glucose. nih.gov

The measurement of these biomarkers provides a mechanistic link between the inhibition of the DPP-4 enzyme and the ultimate therapeutic effect of improved glucose control. nih.gov

The key findings from these preclinical efficacy and mechanistic studies are summarized in the interactive table below.

ParameterAnimal Model(s)Key Findings
DPP-4 Inhibition Rats, Dogs, Diabetic MiceOrally administered DBPR108 inhibited systemic plasma DPP-4 activity in a dose-dependent manner. nih.gov
Glucose Tolerance Diet-Induced Obese (DIO) MiceDBPR108 dose-dependently increased glucose tolerability. nih.gov
Combination Efficacy Diet-Induced Obese (DIO) MiceWhen combined with metformin, DBPR108 showed a prominently strong increase in glucose tolerability. nih.gov
Active GLP-1 Levels RatsDBPR108 administration led to elevated serum levels of active GLP-1 after a glucose challenge. nih.gov
Insulin Levels RatsDBPR108 administration caused elevated serum levels of insulin after a glucose challenge. nih.gov

This table presents the significant outcomes from the in vivo preclinical evaluation of DBPR108 in various animal models.

Medicinal Chemistry and Structure Activity Relationship Sar of Dbpr108 and Its Analogues

Design and Synthetic Methodologies for DBPR108 as a Dipeptide-Derived Inhibitor

DBPR108 was identified as the most promising candidate from a screening of over 500 newly synthesized compounds, highlighting a comprehensive discovery effort. nhri.org.tw It is structurally classified as a dipeptide-derived inhibitor, specifically built upon an N-substituted-glycyl-2-cyanopyrrolidine scaffold. nih.govnih.gov This design mimics the natural dipeptide substrate (Xaa-Pro) of the DPP-4 enzyme.

While the specific, proprietary synthesis route for DBPR108 developed by CSPC Pharmaceutical Group is not publicly detailed, the synthesis of N-substituted-glycyl-2-cyanopyrrolidine analogues follows established principles of organic chemistry. The general approach involves the preparation of the key 4-fluoro-2-cyanopyrrolidine core, followed by its coupling with a functionalized N-substituted glycine (B1666218) side chain. nih.govmdpi.com The development of this class of molecules, including predecessors like Vildagliptin and Saxagliptin, has established reliable synthetic methodologies for creating the cyanopyrrolidine heterocycle, which serves as a crucial intermediate in the synthesis of many DPP-4 inhibitors. mdpi.com The synthesis and structure-activity relationships of related 4-fluoro-2-cyanopyrrolidine DPP-IV inhibitors have been a subject of academic and industrial research, forming the basis for the development of compounds like DBPR108. nih.gov

Elucidation of Structure-Activity Relationships for DPP-4 Inhibition by DBPR108 and Analogues

The potency and selectivity of DBPR108 are the results of meticulous structure-activity relationship (SAR) studies aimed at optimizing the interaction with the DPP-4 enzyme while minimizing off-target effects.

The chemical structure of DBPR108, (2S, 4S)‐1‐[2‐[[1,1‐dimethyl‐3‐oxo‐3‐(1‐pyrrolidinyl) propyl] amino] acetyl]‐4‐fluoro‐2‐pyrrolidinecarbonitrile, contains several key pharmacophoric elements essential for its high-affinity binding and inhibitory mechanism. nih.govwikipedia.org

Cyanopyrrolidine Moiety : This core scaffold is a proline mimetic that targets the catalytic site of the DPP-4 enzyme. nih.gov The nitrile group (-C≡N) is a critical "warhead" that forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the S1 subsite of the enzyme. wikipedia.org This interaction is responsible for the potent and competitive inhibition.

4-Fluoro Substitution : Research into this class of inhibitors has shown that the introduction of a fluorine atom at the 4-position of the 2-cyanopyrrolidine ring enhances the DPP-IV inhibitory effect. nih.gov

N-Substituted Glycine Side Chain : The remainder of the molecule, the (1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propyl)amino]acetyl group, occupies the S2 subsite of the enzyme's active site. nih.gov This portion of the molecule is crucial for establishing additional binding interactions, which significantly contribute to both the inhibitory potency and the selectivity of the compound. The protonated amino group in this side chain is believed to form hydrogen bonds with a negatively charged region of the protein surface, involving residues such as Glu205 and Glu206. wikipedia.org

A primary goal in the development of new DPP-4 inhibitors is to achieve high selectivity against other homologous proteases, particularly DPP-8 and DPP-9, to avoid potential off-target effects. The structural features of DBPR108 have been optimized to ensure superior selectivity. DBPR108 is a potent inhibitor of DPP-4 with a half-maximal inhibitory concentration (IC50) of 15 nM. medchemexpress.com Crucially, it demonstrates excellent selectivity, with an IC50 greater than 50 µM for DPP-2, DPP-8, DPP-9, and fibroblast activation protein (FAP). researchgate.netnih.gov This represents a selectivity of over 3000-fold against DPP-8 and DPP-9. medchemexpress.com This high degree of selectivity is a direct result of the specific structural modifications within the molecule, distinguishing it from some earlier DPP-4 inhibitors. nih.gov

Inhibitory Potency and Selectivity of DBPR108
Target EnzymeIC50 (nM)Reference
DPP-415 medchemexpress.com
DPP-2>50,000 researchgate.netnih.gov
DPP-8>50,000 researchgate.netnih.gov
DPP-9>50,000 researchgate.netnih.gov
FAP (Fibroblast Activation Protein)>50,000 researchgate.netnih.gov

Lead Optimization Strategies for DBPR108 and Related Compounds

The discovery of DBPR108 is a clear example of successful lead optimization, a process that refines the chemical structure of a lead compound to improve its drug-like properties. twpharmconf.org.tw

The development of DBPR108 employed rational drug design, a process that leverages knowledge of a biological target to invent new medications. twpharmconf.org.twwikipedia.org This approach begins with identifying a validated target, in this case, the DPP-4 enzyme, and understanding its three-dimensional structure and binding site characteristics. wikipedia.orgimmutoscientific.com

The design strategy for DBPR108 was substrate-based, creating a molecule that mimics the natural substrate to fit into the enzyme's active site. nih.gov The process involved:

Starting with a Known Pharmacophore : The cyanopyrrolidine scaffold was a well-established starting point for potent DPP-4 inhibition. mdpi.com

Systematic Modification : Researchers at NHRI synthesized a large library of over 500 compounds, systematically modifying the scaffold and its side chains to enhance potency and selectivity. nhri.org.tw

Structure-Based Optimization : By analyzing the SAR, researchers could make informed modifications. The introduction of the 4-fluoro group and the specific design of the N-substituted side chain were critical optimizations that led to the final candidate, DBPR108, which exhibits high potency, excellent selectivity, and favorable pharmacokinetic properties. nhri.org.twnih.govresearchgate.net This iterative process of design, synthesis, and testing is the hallmark of rational drug design and lead optimization in modern medicinal chemistry. nih.gov

Implementation of Iterative Design-Make-Test-Analyze (DMTA) Cycles

The development of DBPR108 is a clear example of the successful implementation of the Design-Make-Test-Analyze (DMTA) cycle. This iterative process is fundamental to lead optimization in drug discovery and involves the sequential steps of designing new compounds, synthesizing them, testing their biological activity, and analyzing the results to inform the next round of designs. twpharmconf.org.tw

The discovery program for DBPR108 began with a lead structure based on a 2-[3-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl] scaffold. nih.gov The multidisciplinary team at NHRI, including chemists, biologists, and pharmacologists, drove the DMTA cycle. nhri.edu.tw

Design: The initial hypothesis focused on modifying a terminal monocyclic amine portion of the lead compound to improve potency and pharmacokinetic properties while maintaining selectivity. Various cyclic amines were proposed for synthesis. nih.gov

Make: The chemistry team, led by Dr. Weir-Torn Jiaang, was responsible for the synthesis of these designed analogues. A key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, was utilized to build the core structure, followed by the introduction of different amine moieties. nhri.edu.twnih.govbeilstein-journals.org

Test: The synthesized compounds were evaluated in a cascade of assays. Dr. Xin Chen's biology team assessed the in vitro potency by measuring the half-maximal inhibitory concentration (IC50) against the Dipeptidyl Peptidase-4 (DPP-4) enzyme. nhri.edu.twnih.gov Selectivity was determined by testing against closely related proteases like DPP-II, DPP-8, and DPP-9. Promising compounds advanced to in vivo testing in animal models, where teams led by Dr. Chiung-Tong Chen (pharmacology) and Dr. Teng-Kuang Yeh (pharmacokinetics) evaluated their efficacy and metabolic profiles. nhri.edu.twnih.gov

Analyze: The structure-activity relationship (SAR) data from each cycle were analyzed to understand the impact of each structural change. For instance, the team analyzed how the size, shape, and substitution of the terminal amine ring affected DPP-4 inhibition. This analysis directly guided the next design phase, leading to the selection of the pyrrolidine (B122466) group found in the final compound. nih.gov

This continuous loop of optimization ultimately led to the identification of compound 12h (DBPR108), which exhibited a superior balance of high potency, excellent selectivity, and a long-lasting inhibitory effect in vivo. nih.gov

Strategies for Enhancing Biological Activity and Target Selectivity

A primary goal of the lead optimization campaign was to maximize potency against DPP-4 while ensuring high selectivity over other homologous proteases to minimize potential side effects.

DBPR108 is a highly potent inhibitor of DPP-4, with a reported IC50 value of 15 nM. researchgate.net The key structural feature responsible for this potent inhibition is the (2S)-cyanopyrrolidine moiety, which acts as a "warhead." nih.govbeilstein-journals.org The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme, which is a characteristic of this class of inhibitors. beilstein-journals.org

Selectivity is a critical attribute for DPP-4 inhibitors. Inhibition of related enzymes like DPP-8 and DPP-9 has been associated with severe toxicity in preclinical studies. researchgate.net The SAR studies for DBPR108 focused on fine-tuning the molecule's structure to fit perfectly into the DPP-4 active site without engaging the active sites of other proteases. DBPR108 demonstrated excellent selectivity, with IC50 values greater than 20 µM or 50 µM for DPP-II, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), representing a selectivity ratio of over 1000-fold. nih.govresearchgate.net

The table below summarizes the inhibitory activity of DBPR108 and a related analogue against DPP-4, highlighting the structure-activity relationship. The modification of the terminal amine from a piperidine (B6355638) (analogue 12a ) to a pyrrolidine (DBPR108, or 12h ) maintained high potency. nih.gov

CompoundStructure (Modification R)DPP-4 IC50 (nM)Selectivity (DPP-II, DPP8, DPP9, FAP) IC50 (µM)
Analogue 12aPiperidine23>20
DBPR108 (12h)Pyrrolidine36>20

Approaches to Modulate Metabolism and Metabolic Stability in Lead Optimization

For a drug to be effective with once-daily oral dosing, it must possess adequate metabolic stability to ensure a prolonged duration of action. A key strategy employed in the design of DBPR108 was the introduction of a fluorine atom onto the pyrrolidine ring, creating a (2S,4S)-4-fluoro-pyrrolidine-2-carbonitrile scaffold. nih.gov

The replacement of hydrogen with fluorine is a common medicinal chemistry tactic to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Placing the fluorine atom at a potential site of metabolic oxidation effectively blocks this pathway, prolonging the drug's half-life in the body. nih.gov

The success of this strategy is evident in the pharmacokinetic profile of DBPR108. Preclinical studies in rats demonstrated a long-lasting ex vivo DPP-4 inhibition after oral administration. nih.gov Subsequent clinical studies confirmed its suitability for once-daily dosing, with a terminal half-life (t½) ranging from 7.4 to 10.2 hours after multiple doses, allowing for sustained DPP-4 inhibition over a 24-hour period. jajgastrohepto.org

Exploration of Bioisosteric Replacements in Chemical Design

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design used to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

In the development of DBPR108, the most prominent example of bioisosteric replacement is the use of fluorine. The fluorine atom serves as a bioisostere for a hydrogen atom. This substitution is not electronically identical but provides a strategic advantage. While maintaining a similar size, the high electronegativity of fluorine can alter the local electronic environment and, most importantly, enhances metabolic stability by blocking oxidative metabolism at that position, as discussed in the previous section. nih.gov

The core of the lead optimization program involved exploring various monocyclic amines as bioisosteric replacements for each other to probe the structure-activity relationship. The team synthesized and tested analogues with different ring sizes and substituents, such as piperidine, azetidine (B1206935), and pyrrolidine rings, attached to the butanoyl core. This exploration revealed that a five-membered pyrrolidine ring (12h , DBPR108) provided an optimal balance of potency and desirable pharmacokinetic properties compared to other cyclic amines like piperidine (12a ) or azetidine (12i ). nih.gov

Development of Back-up Drug Candidates and Structurally Related Analogues

During a drug discovery campaign, it is common practice to identify and develop back-up candidates alongside the primary clinical candidate. These back-up compounds provide insurance against unforeseen development issues with the lead compound and can offer alternative intellectual property positions.

The SAR study that led to DBPR108 also yielded several other potent analogues. Compounds such as 12a (piperidine analogue) and 12i (azetidine analogue) also showed potent DPP-4 inhibition and excellent selectivity. nih.gov These compounds represented potential back-up candidates from the same chemical series. While DBPR108 was ultimately selected for clinical development, the existence of these potent, structurally related analogues demonstrates the richness of the chemical space explored and provided alternative pathways had DBPR108 failed for any reason. nhri.edu.twnhri.edu.tw

The research at NHRI also led to the discovery of another distinct anti-diabetic drug candidate, DBPR211, highlighting a broader strategy to develop multiple leads against diabetes. nhri.edu.tw

The table below shows the in vitro and in vivo activity of DBPR108 and other closely related analogues discovered during the optimization process. nih.gov

CompoundStructure (R Group)DPP-4 IC50 (nM)Ex vivo DPP-4 Inhibition in Rats (% at 6h, 1 mg/kg)
12aPiperidine2385
DBPR108 (12h)Pyrrolidine3689
12iAzetidine8187

Computational Chemistry and Molecular Modeling Studies of Dbpr108

Computer-Aided Drug Design (CADD) Approaches in DBPR108 Discovery

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that rationalize and expedite the drug discovery process. mdpi.com For targets like DPP-4, CADD strategies are instrumental in identifying and refining novel inhibitors from vast chemical libraries. nih.govmdpi.com

Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid, cost-effective in silico assessment of large compound databases to identify molecules with a high likelihood of binding to a specific biological target. mdpi.comcambridgemedchemconsulting.com In the search for novel DPP-4 inhibitors, this process typically involves screening millions of molecules against the DPP-4 enzyme's three-dimensional structure. researchgate.net

The process often begins with the creation of a pharmacophore model based on the known structural features of DPP-4 and its existing inhibitors. nih.govmdpi.com This model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding. scispace.commdpi.com Compound libraries are then filtered through this model, and molecules that match the pharmacophore query are selected for further analysis, such as molecular docking, to predict their binding affinity and orientation within the DPP-4 active site. nih.govmdpi.com This hierarchical approach efficiently narrows down immense chemical libraries to a manageable number of promising candidates for synthesis and biological testing. frontiersin.org

Molecular Docking and Binding Mode Analysis of DBPR108 with DPP-4

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to another (receptor) to form a stable complex. rsc.orgresearchgate.net This method is pivotal for understanding how inhibitors like DBPR108 fit into the active site of the DPP-4 enzyme and for elucidating the key molecular interactions that govern their inhibitory activity. mdpi.combrieflands.com

The design of specific DPP-4 inhibitors heavily relies on high-resolution X-ray co-crystal structures of the enzyme bound to various ligands. nih.govijpsr.com Comprehensive analysis of numerous DPP-4 co-crystal structures reveals that the inhibitor-binding area is remarkably rigid. nih.gov The main and side chains of the amino acid residues in this region show minimal structural changes, even when bound to inhibitors of diverse shapes and chemical compositions. nih.gov

This structural conservation provides a reliable template for in silico screening and structure-based drug design. nih.gov It allows researchers to design new molecules with the confidence that the target's binding pocket will remain largely unchanged. Furthermore, these crystal structures often reveal the presence of specific, conserved water molecules that play crucial roles in mediating interactions between the inhibitor and the enzyme, providing another layer of detail for computational models. rsc.orgnih.gov

Molecular docking simulations and analysis of co-crystal structures provide a detailed map of the interactions between an inhibitor and the DPP-4 active site. nih.govmdpi.comdiva-portal.org The active site is often described in terms of sub-pockets (e.g., S1, S2), which accommodate different parts of the inhibitor molecule. nih.govmdpi.com Studies have consistently identified a set of key amino acid residues that are critical for inhibitor binding. nih.govnih.gov

Key interactions typically involve:

Hydrogen Bonds: Residues like Glu205, Glu206, Tyr547, Ser630, and Asn710 frequently form hydrogen bonds, which are crucial for anchoring the inhibitor in the active site. rsc.orgnih.gov

Hydrophobic Interactions: The S1 pocket, which is a hydrophobic region, often interacts with a proline-mimicking part of the inhibitor. mdpi.com

π-π Stacking and Cation-π Interactions: Aromatic residues such as Tyr662 and Tyr666 can engage in stacking interactions with aromatic rings of the inhibitor, while residues like Arg125 can form cation-π interactions. nih.govresearchgate.netnih.gov

Understanding this intricate network of interactions is essential for optimizing the potency and selectivity of inhibitors like DBPR108.

Key ResidueCommon Interaction Type(s)Interacting Subsite
Arg125 Hydrogen Bond, Cation-πS2
Glu205 Hydrogen BondS2
Glu206 Hydrogen BondS2
Tyr547 Hydrogen BondS2 extensive
Ser630 Hydrogen BondS1
Tyr631 HydrophobicS1
Val656 HydrophobicS1
Trp659 HydrophobicS1
Tyr662 Hydrogen Bond, π-π StackingS1
Tyr666 Hydrogen Bond, π-π StackingS1
Val711 HydrophobicS1

This table represents a summary of common interactions observed in DPP-4 inhibitor complexes based on multiple computational and structural studies. nih.govnih.govmdpi.com

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are powerful computational methods used to understand the relationship between the chemical structure of a molecule and its biological activity. scispace.commdpi.commdpi.com These models are vital for optimizing lead compounds into potent drug candidates. mdpi.com

Three-dimensional QSAR (3D-QSAR) models provide a quantitative correlation between the biological activity of a set of compounds and their 3D structural properties. nih.gov The generation of a 3D-QSAR model for DPP-4 inhibitors typically involves aligning a training set of molecules with known inhibitory activities and then deriving a statistical model that relates their structural features to their potency. mdpi.com

For example, a representative pharmacophore model for DPP-4 inhibitors, derived from a 3D-QSAR study, might consist of key chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (HY) groups. nih.govmdpi.com One such study generated ten pharmacophore models, with the best model (Hypo1) being selected based on rigorous statistical validation. nih.govmdpi.com This validation includes assessing the model's ability to predict the activity of both the training set compounds and a separate test set of compounds not used in model generation. nih.gov

A successful 3D-QSAR model not only predicts the activity of new compounds but also provides a visual representation of the regions in space where certain chemical features are likely to increase or decrease biological activity, thereby guiding further chemical modifications to enhance potency. researchgate.net

ParameterValue for a Sample Model (Hypo1)Description
Features 1 HBA, 1 HBD, 3 HYThe essential chemical features and their count in the model.
Correlation Coefficient (r) 0.925A measure of how well the model's predictions correlate with the actual activity of the training set.
Cost Difference 352.03The difference between the null cost and the total cost of the model; a larger value indicates a more statistically significant model.
RMSD 2.234Root Mean Square Deviation, indicating the goodness of fit between predicted and actual activities.

This table summarizes the statistical parameters of a high-quality, predictive 3D-QSAR pharmacophore model for DPP-4 inhibitors as reported in a representative study. nih.govmdpi.com

Q & A

Q. How should researchers address batch-to-batch variability in DBPR-108 synthesis during data analysis?

  • Methodological Answer : Implement mixed-effects models to account for batch variability as a random effect. Use principal component analysis (PCA) to identify outlier batches. Standardize synthesis protocols (e.g., USP guidelines) and include batch metadata in regression analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.